
Aurein 2.2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurein 2.2 is a cationic antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea. This peptide is part of the aurein family, known for their broad-spectrum antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aurein 2.2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the coupling of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While industrial-scale production of this compound is not yet common, advances in biotechnology and peptide synthesis techniques could facilitate large-scale production. Recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system (e.g., bacteria or yeast), could be a viable method for industrial production .
Chemical Reactions Analysis
Types of Reactions
Aurein 2.2 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is largely based on its ability to insert into and disrupt bacterial membranes .
Common Reagents and Conditions
The peptide’s interactions with lipid bilayers are often studied using model membranes composed of phosphatidylcholine and phosphatidylglycerol. These studies typically involve conditions that mimic the physiological environment, such as neutral pH and ionic strength .
Major Products Formed
The primary outcome of this compound’s interaction with bacterial membranes is the formation of pores or disruptions in the membrane, leading to cell lysis and death .
Scientific Research Applications
Aurein 2.2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study membrane interactions and peptide-lipid interactions.
Biology: Investigated for its role in innate immunity and its potential as a natural antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
Aurein 2.2 exerts its antimicrobial effects by interacting with and disrupting bacterial cell membranes. The peptide adopts an alpha-helical structure upon binding to the membrane, allowing it to insert into the lipid bilayer. This insertion disrupts the membrane’s integrity, leading to leakage of cellular contents and ultimately cell death. The primary molecular targets are the lipid components of the bacterial membrane .
Comparison with Similar Compounds
Aurein 2.2 is part of a larger family of antimicrobial peptides, including aurein 2.3, which differs by a single amino acid. Other similar peptides include aurein 1.2, 3.2, and 3.3. Compared to these peptides, this compound is noted for its potent activity against a broad range of bacteria and its ability to disrupt bacterial membranes more efficiently .
Properties
Molecular Formula |
C76H131N19O19 |
|---|---|
Molecular Weight |
1615.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H131N19O19/c1-16-45(14)63(95-71(109)54(34-59(100)101)91-70(108)53(33-47-24-18-17-19-25-47)90-69(107)52(32-41(6)7)84-56(97)35-79)76(114)94-61(43(10)11)74(112)87-48(26-20-22-28-77)67(105)86-49(27-21-23-29-78)68(106)92-62(44(12)13)75(113)93-60(42(8)9)73(111)82-36-57(98)83-46(15)65(103)89-51(31-40(4)5)66(104)81-37-58(99)85-55(38-96)72(110)88-50(64(80)102)30-39(2)3/h17-19,24-25,39-46,48-55,60-63,96H,16,20-23,26-38,77-79H2,1-15H3,(H2,80,102)(H,81,104)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,105)(H,87,112)(H,88,110)(H,89,103)(H,90,107)(H,91,108)(H,92,106)(H,93,113)(H,94,114)(H,95,109)(H,100,101)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |
InChI Key |
RHKXKZPHWWEIOV-UJOXCNDQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


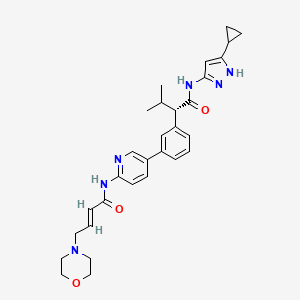
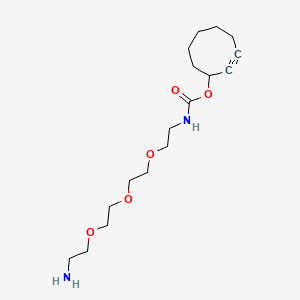
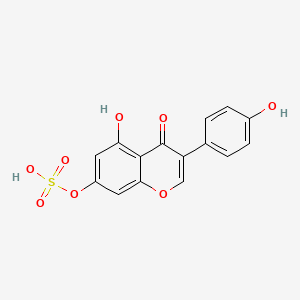

![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
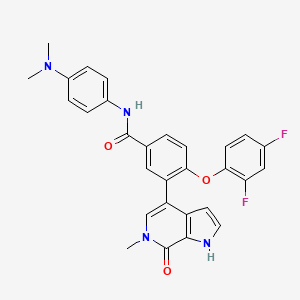
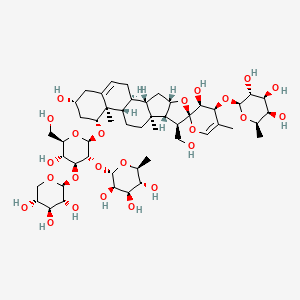
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
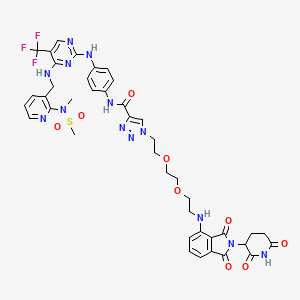


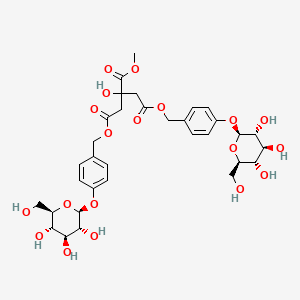
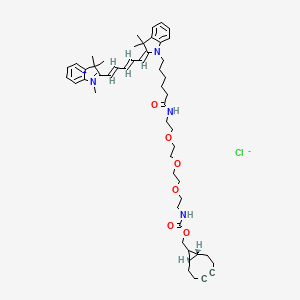
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
